molecular formula C15H12F3NO4S B3449936 N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3449936
M. Wt: 359.3 g/mol
InChI Key: CGRQZIGVGOUXFG-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzodioxine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl compound. This can be achieved through trifluoromethylation reactions using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate. The benzodioxine ring is then constructed through a series of reactions involving dihydroxylation and subsequent cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired reactions. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: The compound can be reduced to remove the trifluoromethyl group or modify the benzodioxine ring.

  • Substitution: The trifluoromethyl group can be substituted with other functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Reagents such as chlorosulfonic acid or hydrogen peroxide are used under controlled conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides, sulfonic acids.

  • Reduction: Dihydro derivatives, trifluoromethyl-free analogs.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in studying enzyme inhibition and receptor binding. Its unique structure allows for the exploration of new biological pathways and interactions.

Medicine: N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may have medicinal properties, such as anti-inflammatory or antimicrobial effects. Its sulfonamide group is known for its biological activity, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its trifluoromethyl group imparts desirable properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The sulfonamide group may inhibit enzyme activity by mimicking natural substrates or cofactors.

Comparison with Similar Compounds

  • N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide

  • N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-7-sulfonamide

  • N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-8-sulfonamide

Uniqueness: N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide stands out due to its specific position of the trifluoromethyl group and the sulfonamide moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4S/c16-15(17,18)10-1-3-11(4-2-10)19-24(20,21)12-5-6-13-14(9-12)23-8-7-22-13/h1-6,9,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRQZIGVGOUXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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